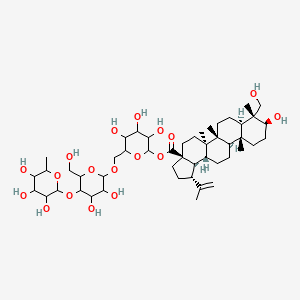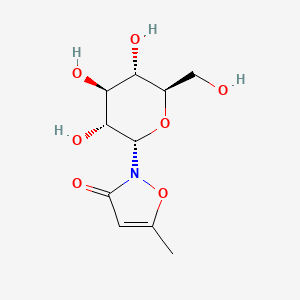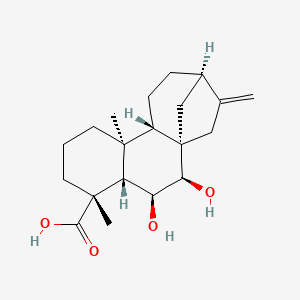
(S)-4-Hydroxycyclopent-2-enone
Übersicht
Beschreibung
(S)-4-Hydroxycyclopent-2-enone, also known as furaneol, is a natural organic compound that belongs to the family of cyclic ketones. It is a colorless to pale yellow liquid with a sweet, caramel-like odor and is commonly used as a flavoring agent in the food industry. However, in recent years, researchers have discovered that (S)-4-Hydroxycyclopent-2-enone has several potential applications in scientific research due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Synthesis of Functionalized Bicyclo[3.2.0]heptanes : (S)-4-Hydroxycyclopent-2-enone derivatives have been used in the photochemical [2+2] cycloaddition reactions with alkenes. This process facilitates the creation of diversely functionalized bicyclo[3.2.0]heptanes, which are valuable in organic synthesis (Le Liepvre, Ollivier & Aitken, 2009).
Prostanoid Synthesis : Research has demonstrated that terminally functionalized 3-alkyl-4-hydroxycyclopent-2-enones, derived from 4-Hydroxycyclopent-2-enone, are crucial intermediates in the synthesis of prostanoids, a class of bioactive lipid compounds (Gill & Rickards, 1981).
Chemoenzymatic Synthesis of Enantiomers : The compound has been used in a chemoenzymatic process to produce enantiomers of 4-hydroxycyclopent-2-en-1-one, which are of pharmacological interest. This method involves manganese(III) acetate-mediated acetoxylation and enzyme-mediated hydrolysis (Demir & Seşenoğlu, 2002).
Crystal Structure Analysis : The crystal structures of 2-hydroxycyclopent-2-enone have been studied, revealing insights into molecular arrangements and hydrogen-bonded chains, which are important for understanding the compound's properties in solid-state chemistry (Gerrard et al., 2000).
Renewable Synthesis of Cyclopentanediol : In the context of green chemistry, 4-hydroxycyclopent-2-enone has been utilized in the selective synthesis of renewable 1,3-cyclopentanediol from lignocellulose. This process involves the aqueous phase rearrangement of furfuryl alcohol followed by hydrogenation, demonstrating an industrially scalable and cost-effective route (Li et al., 2016).
1,3-Dipolar Cycloadditions : (S)-4-Hydroxycyclopent-2-enone and its derivatives have been studied for their behavior in 1,3-dipolar cycloaddition reactions with nitrile oxides. These reactions exhibit high regioselectivity and varying diastereofacial selectivity based on substituents, important for targeted organic synthesis (Adembri et al., 2000).
Eigenschaften
IUPAC Name |
(4S)-4-hydroxycyclopent-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c6-4-1-2-5(7)3-4/h1-2,4,6H,3H2/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNDDRBMUVFQIZ-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C=CC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50975411 | |
| Record name | 4-Hydroxycyclopent-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50975411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-Hydroxycyclopent-2-enone | |
CAS RN |
59995-49-2 | |
| Record name | 4-Hydroxy-2-cyclopentenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059995492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxycyclopent-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50975411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[5-amino-1-(chloromethyl)-1,2-dihydrobenzo[e]indol-3-yl]-(5,6,7-trimethoxy-1H-indol-2-yl)methanone](/img/structure/B1202122.png)

![3-[(6-Methoxy-4-methyl-2-quinolinyl)thio]propanoic acid](/img/structure/B1202126.png)







![2-{(5-{[Butyl-(2-cyclohexyl-ethyl)-amino]-methyl}-2'-methyl-biphenyl-2-carbonyl)-amino]-4-methylsulfanyl-butyric acid](/img/structure/B1202136.png)

